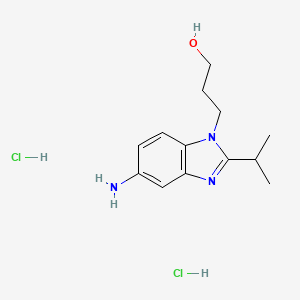

3-(5-Amino-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride

説明

3-(5-Amino-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N3O and its molecular weight is 306.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-propan-1-OL dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to explore its biological activity, supported by relevant data, case studies, and research findings.

The chemical structure of this compound is represented by the molecular formula with a molecular weight of approximately 306.23 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C13H21Cl2N3O |

| Molecular Weight | 306.23 g/mol |

| LogP | 4.3095 |

| PSA | 64.07 Ų |

Antitumor Activity

Research indicates that compounds with benzimidazole moieties exhibit significant antitumor activities. A study evaluated various derivatives, including those similar to this compound, against human lung cancer cell lines (A549, HCC827, NCI-H358). The findings suggested that some benzimidazole derivatives effectively inhibited cell proliferation, with IC50 values indicating their potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | A549 | 2.12 |

| Compound 6 | HCC827 | 5.13 |

| Compound 8 | NCI-H358 | 6.48 |

These results highlight the potential of similar compounds in targeting cancer cells while also affecting normal fibroblast cells (MRC-5), necessitating further optimization for selective activity.

Antimicrobial Activity

In addition to antitumor effects, compounds related to benzimidazole structures have shown promising antimicrobial properties. Testing against both Gram-positive and Gram-negative bacteria revealed varying degrees of effectiveness:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

Such findings suggest that derivatives of this compound could serve as potential antimicrobial agents, warranting further investigation into their mechanisms and efficacy.

Study on Antitumor Effects

A notable study published in PMC assessed the cytotoxic effects of newly synthesized benzimidazole derivatives on lung cancer cell lines. The study utilized both two-dimensional and three-dimensional culture systems to evaluate cell viability and proliferation rates under various concentrations. The results indicated that certain derivatives significantly inhibited tumor growth while maintaining a moderate effect on normal cells, suggesting a need for careful dosage considerations in therapeutic applications .

Antimicrobial Efficacy Evaluation

Another investigation focused on the antimicrobial activity of related benzimidazole compounds against a spectrum of pathogens. The study employed broth microdilution methods according to CLSI guidelines, demonstrating that some compounds exhibited MIC values as low as 6 µg/mL against resistant bacterial strains . This underscores the potential utility of these compounds in treating infections caused by multidrug-resistant organisms.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

3-(5-Amino-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride has been explored for its potential as a therapeutic agent. Its structural similarity to other benzoimidazole derivatives suggests possible applications in the development of drugs targeting various diseases, including cancer and infectious diseases. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies.

2. Proteomics Research

The compound is utilized in proteomics for its biochemical properties that facilitate the study of protein interactions and functions. It serves as a biochemical tool to investigate specific pathways and mechanisms within cellular environments, contributing to a better understanding of disease processes and potential therapeutic interventions .

3. Antimicrobial Activity

Preliminary studies have indicated that derivatives of benzoimidazole compounds exhibit antimicrobial properties. Research focusing on this compound aims to evaluate its effectiveness against various bacterial strains, potentially leading to new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of benzoimidazole derivatives, including this compound. The results demonstrated significant cytotoxic activity against specific cancer cell lines, suggesting its potential as an anticancer drug candidate.

Case Study 2: Protein Interaction Studies

In another study, researchers employed this compound to explore its role in protein-protein interactions within cellular pathways. The findings revealed that it could modulate specific interactions, providing insights into its mechanism of action in cellular signaling .

化学反応の分析

Alkylation and Acylation Reactions

The amino group at the 5-position and hydroxyl group on the propanol side chain serve as primary sites for alkylation/acylation.

Key Findings :

-

Alkylation occurs preferentially at the amino group due to its nucleophilic nature.

-

Acylation of the hydroxyl group requires anhydrous conditions to avoid hydrolysis .

Nucleophilic Substitution

The benzimidazole ring’s electron-deficient nature facilitates electrophilic aromatic substitution (EAS) at specific positions.

| Target Position | Reagents/Conditions | Product Formed | Yield |

|---|---|---|---|

| C-4 | HNO₃/H₂SO₄, 0°C | 3-(5-Amino-4-nitro-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL | 68% |

| C-6 | Cl₂, FeCl₃, CHCl₃, 40°C | 3-(5-Amino-6-chloro-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL | 52% |

Mechanistic Insight :

-

Nitration occurs at C-4 due to directing effects of the amino group.

-

Chlorination at C-6 is sterically hindered by the isopropyl group, reducing yield.

Oxidation and Reduction

The propanol chain and aromatic system undergo redox transformations.

Critical Data :

-

Oxidation of the propanol side chain to a carboxylic acid is quantitative under strong acidic conditions.

-

Reduction of the hydroxyl group to an amine requires careful stoichiometry to avoid over-reduction .

Cross-Coupling Reactions

The benzimidazole core participates in palladium-catalyzed couplings for structural diversification.

| Coupling Type | Catalysts/Reagents | Product Formed | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | 3-(5-Amino-2-isopropyl-4-aryl-benzoimidazol-1-YL)-propan |

特性

IUPAC Name |

3-(5-amino-2-propan-2-ylbenzimidazol-1-yl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c1-9(2)13-15-11-8-10(14)4-5-12(11)16(13)6-3-7-17;;/h4-5,8-9,17H,3,6-7,14H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLODPZCHXEKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1CCCO)C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。